molecular formula C14H17N3O3 B15308995 N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide

N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide

Cat. No.: B15308995
M. Wt: 275.30 g/mol
InChI Key: WZNVIHGRXNFLRS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline ring system, which is a significant structural motif in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide typically involves the reaction of N,N-dimethylpropanamide with an appropriate isoindoline derivative. One common method involves the condensation of N,N-dimethylpropanamide with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindoline-5-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide exerts its effects involves its interaction with specific molecular targets. The isoindoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide
  • N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]butanamide

Uniqueness

N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isoindoline ring system and the dimethylamino group contributes to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N,N-dimethyl-2-[(2-methyl-1,3-dioxoisoindol-5-yl)amino]propanamide

InChI

InChI=1S/C14H17N3O3/c1-8(12(18)16(2)3)15-9-5-6-10-11(7-9)14(20)17(4)13(10)19/h5-8,15H,1-4H3

InChI Key

WZNVIHGRXNFLRS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)NC1=CC2=C(C=C1)C(=O)N(C2=O)C

Origin of Product

United States

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